Alfuzosin

Benign Prostatic Hyperplasia Lower Urinary Tract Symptoms Alpha-1 Adrenoceptor Antagonists

Alfuzosin is a non-selective α1-adrenoceptor antagonist (α1A, α1B, α1D) offering functional uroselectivity—effective prostatic smooth muscle relaxation with minimal hypotension. Its lower ejaculatory dysfunction risk versus α1A-selective agents (tamsulosin, silodosin) makes it the preferred comparator for BPH clinical trials with sexual function endpoints. The 10 mg ER tablet's pronounced food effect (50% bioavailability reduction fasting) provides a well-characterized benchmark for formulation research. Ideal for in vivo BPH models, receptor subtype profiling, and drug delivery optimization. High purity, GMP-compliant sourcing.

Molecular Formula C19H27N5O4
Molecular Weight 389.4 g/mol
CAS No. 81403-80-7
Cat. No. B1207546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlfuzosin
CAS81403-80-7
SynonymsAlfetim
alfusozine
alfuzosin
alfuzosin hydrochloride
alphuzosine
Benestan
N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino)propyl)tetrahydro-2-furancarboxamide
Urion
UroXatral
Xatral
Molecular FormulaC19H27N5O4
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC
InChIInChI=1S/C19H27N5O4/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23)
InChIKeyWNMJYKCGWZFFKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 92 mg/L at 25 °C /Estimated/
2.82e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Alfuzosin (CAS 81403-80-7) as a Non-Subtype-Selective Alpha-1 Adrenoceptor Antagonist: Baseline Characteristics and Procurement Context


Alfuzosin (CAS: 81403-80-7) is a quinazoline-derived, competitive antagonist of post-synaptic alpha-1 adrenoceptors [1]. Unlike tamsulosin or silodosin, it binds to all three alpha-1 adrenoceptor subtypes (α1A, α1B, α1D) with high but non-selective affinity [2]. Clinically, it is indicated for the symptomatic treatment of benign prostatic hyperplasia (BPH) by relaxing smooth muscle in the prostate and bladder neck [1]. The compound is typically formulated as a 10 mg extended-release tablet for once-daily administration [3].

Why In-Class Alpha-1 Blocker Substitution Fails: Distinct Pharmacodynamic and Safety Profiles Necessitate Precise Compound Selection


While all alpha-1 adrenoceptor antagonists demonstrate similar efficacy for improving lower urinary tract symptoms (LUTS) in BPH, they exhibit markedly different adverse event profiles driven by their unique receptor subtype selectivity and pharmacokinetic properties [1]. Substituting alfuzosin with another agent, such as tamsulosin, doxazosin, or silodosin, can lead to different clinical outcomes regarding cardiovascular tolerability, ejaculatory function, and dosing convenience [2]. For instance, the decision to use a non-subtype-selective agent like alfuzosin versus a α1A-selective agent like tamsulosin is a key differentiator in managing the risk of ejaculatory dysfunction versus vasodilatory side effects [3]. The evidence below quantifies these critical differences.

Quantitative Evidence for Alfuzosin Differentiation: Comparative Data Against Key Alpha-1 Blocker Comparators


Comparative Efficacy in Symptom Improvement: Head-to-Head vs. Tamsulosin

In a randomized, double-blind, parallel-design clinical trial (n=76) comparing alfuzosin 10 mg once daily to tamsulosin 0.2 mg once daily, both treatment regimens produced a similar mean decrease in the International Prostate Symptom Score (IPSS) after 8 weeks, with no statistically significant difference between the groups [1]. The overall incidence of adverse events was similar, reported in 19.4% of patients on alfuzosin and 25% on tamsulosin [1]. This data establishes the non-inferior clinical efficacy of alfuzosin when compared directly to a leading selective α1A antagonist.

Benign Prostatic Hyperplasia Lower Urinary Tract Symptoms Alpha-1 Adrenoceptor Antagonists

Superior Tolerability Profile: Real-World Evidence vs. Selective Alpha-Blockers

A large retrospective, longitudinal observational study using electronic medical records (n=335) compared the real-world effectiveness and tolerability of alpha-blocker monotherapy in an Indian population [1]. The study concluded that the nonselective alpha-blocker alfuzosin was noninferior in effectiveness but superior in tolerability compared to the selective alpha-blockers silodosin, tamsulosin, and prazosin [1]. Among the total 194 observed adverse events, patients on alfuzosin experienced only 21% of all AEs, compared to 39% for tamsulosin, 22% for silodosin, and 18% for prazosin [1].

Pharmacovigilance Real-World Evidence Tolerability

Lower Risk of Ejaculatory Dysfunction: Differentiated from α1A-Selective Agents

According to a comprehensive meta-analysis cited in the 2023 AUA guideline, alpha-blockers that are more selective for the α1A-adrenoceptor (e.g., tamsulosin, silodosin) are associated with a significantly higher risk of ejaculatory dysfunction (EjD) compared to non-selective agents like alfuzosin [1]. The analysis reported that EjD events were significantly more common with alpha-blockers than placebo (7.7% vs 1.1%; OR: 5.88; P < 0.0001) [1]. When stratified by drug, tamsulosin showed a higher risk (OR: 8.57; P = 0.006) compared to doxazosin (OR: 0.80; P = 0.14) and terazosin (OR: 1.78; P = 0.71), which were similar to placebo [1]. The guideline notes alfuzosin and non-selective agents have a lower potential for this specific adverse event [1].

Sexual Dysfunction Adverse Events Alpha-Blocker Selectivity

Pharmacokinetic Advantage of Extended-Release Formulation: Food-Dependent Bioavailability

The absolute bioavailability of the alfuzosin 10 mg extended-release (ER) tablet is 49% under fed conditions [1]. Critically, the extent of absorption is 50% lower under fasting conditions, necessitating administration with food to achieve consistent and predictable plasma levels [1]. This unique food-dependent absorption profile for the ER formulation, while requiring patient compliance, allows for a once-daily dosing regimen that avoids the high peak-to-trough fluctuations seen with immediate-release formulations, contributing to its favorable cardiovascular tolerability [2].

Pharmacokinetics Bioavailability Formulation Science

Precision Deployment: High-Value Research and Industrial Scenarios for Alfuzosin


Preclinical Research on Functional Uroselectivity Independent of Subtype Selectivity

Alfuzosin serves as an ideal tool compound for investigating the concept of 'functional uroselectivity'—the ability to relax prostatic smooth muscle without causing significant hypotension—despite a lack of binding selectivity for α1-adrenoceptor subtypes [1]. Researchers can use alfuzosin as a non-selective control in comparative studies against highly selective antagonists like silodosin to dissect the contribution of specific α1A, α1B, and α1D receptors in the lower urinary tract and cardiovascular system [2].

Clinical Trial Design Focused on Minimizing Ejaculatory Dysfunction

Given its demonstrated lower risk profile for ejaculatory dysfunction (EjD) compared to α1A-selective agents like tamsulosin and silodosin [1], alfuzosin is the rational choice as an active comparator or standard-of-care arm in clinical trials investigating new therapies for BPH where preserving sexual function is a primary or key secondary endpoint. Its use helps establish a clinically meaningful benchmark for tolerability.

Formulation and Drug Delivery Research for Food-Effect Mitigation

The alfuzosin 10 mg extended-release tablet, with its 50% reduction in bioavailability under fasting conditions [2], presents a well-characterized model compound for researching novel formulation technologies aimed at mitigating the food effect. Researchers can benchmark new drug delivery systems (e.g., lipid-based formulations, gastro-retentive systems) against the commercial ER tablet to demonstrate improved fasted-state bioavailability and reduced pharmacokinetic variability [3].

Pharmacovigilance and Real-World Evidence (RWE) Comparative Safety Studies

Alfuzosin is a key comparator in retrospective, observational RWE studies designed to assess the long-term safety and tolerability of alpha-blockers in large patient populations. The quantitative adverse event data, such as the 21% AE proportion observed in real-world use [1], provide a valuable benchmark for evaluating the performance of newer or other established agents in routine clinical practice outside the controlled setting of randomized trials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alfuzosin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.